Beta-Amyloid (10-26)
Description
Overview of Alzheimer's Disease as a Neurodegenerative Disorder
Alzheimer's disease (AD) is a progressive neurodegenerative disorder that primarily affects older adults and is the most common cause of dementia. wikipedia.orgclevelandclinic.orgnih.govwww.nhs.uk The disease is characterized by a gradual decline in cognitive functions, including memory, thinking, and reasoning skills, which eventually interferes with daily activities. nih.govmedscape.com As the disease advances, individuals may experience personality and behavioral changes, disorientation, and difficulty with communication and movement. wikipedia.org The pathological hallmarks of Alzheimer's disease in the brain include the extracellular deposition of amyloid-beta (Aβ) peptides into plaques and the intracellular accumulation of hyperphosphorylated tau protein into neurofibrillary tangles. wikipedia.orgnih.gov These protein aggregates disrupt normal cellular function, leading to synaptic loss and neuronal death. medscape.com
The Amyloid Hypothesis: Central Role of Amyloid-β in Disease Initiation
The amyloid hypothesis has been a central theory in Alzheimer's research for decades. nih.govmdpi.comoatext.com It posits that the abnormal accumulation of amyloid-beta (Aβ) peptides in the brain is the primary event that initiates the pathological cascade leading to Alzheimer's disease. nih.govmdpi.com According to this hypothesis, an imbalance between the production and clearance of Aβ peptides results in their aggregation into various forms, including soluble oligomers and insoluble fibrils that form amyloid plaques. nih.govunderstandingalzheimersdisease.com These Aβ aggregates are believed to be neurotoxic, causing synaptic dysfunction, inflammation, and ultimately, the neuronal death and cognitive decline characteristic of AD. wikipedia.orgmdpi.comnih.gov
Genetic evidence provides strong support for the amyloid hypothesis. Mutations in genes associated with early-onset familial Alzheimer's disease, such as the amyloid precursor protein (APP) gene and the presenilin genes (PSEN1 and PSEN2), all lead to an increased production of Aβ, particularly the more aggregation-prone Aβ42 isoform. nih.govaging-us.com Furthermore, individuals with Down syndrome, who have an extra copy of the APP gene, almost invariably develop the neuropathological features of Alzheimer's disease. nih.gov While the amyloid hypothesis has been the subject of debate, the role of Aβ in the disease process remains a critical area of investigation. medicalnewstoday.com
Definition and Contextualization of Beta-Amyloid (10-26) within Full-Length Aβ Peptides
Amyloid-beta (Aβ) peptides are derived from the sequential cleavage of the amyloid precursor protein (APP), a transmembrane protein. wikipedia.orgwikipedia.org The cleavage is performed by two enzymes, beta-secretase and gamma-secretase. wikipedia.org This process results in Aβ peptides of varying lengths, typically ranging from 36 to 43 amino acids. wikipedia.org The most common isoforms are Aβ40 and Aβ42. mdpi.com
Beta-Amyloid (10-26) is a specific, shorter fragment of the full-length Aβ peptide, encompassing amino acids 10 through 26. The sequence of this fragment is Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser. This particular segment is part of the larger Aβ peptide and has been a subject of research due to its intrinsic properties related to amyloid formation. eurogentec.com
Significance of Specific Aβ Segments in Amyloidogenesis Research
The study of specific fragments of the full-length amyloid-beta peptide, such as Beta-Amyloid (10-26), is crucial for understanding the complex process of amyloidogenesis, the formation of amyloid fibrils. mdpi.com Research has shown that certain regions within the Aβ sequence have a higher propensity to initiate aggregation and form the characteristic β-sheet structure of amyloid fibrils. oup.com These "amyloidogenic core" regions are critical for the self-assembly of Aβ peptides into toxic oligomers and fibrils. nih.gov
By isolating and studying these shorter segments, researchers can gain insights into the molecular mechanisms that drive Aβ aggregation. For instance, studies on fragments like Aβ(10-35) have helped to elucidate the parallel β-sheet structure of the fibrils. nih.gov The Beta-Amyloid (10-26) fragment itself has been shown to be capable of forming fibrils, indicating its importance in the aggregation process. eurogentec.com Understanding the structural and aggregation properties of these key segments can aid in the development of therapeutic strategies aimed at inhibiting or reversing amyloid plaque formation in Alzheimer's disease. oup.com
Properties
Molecular Weight |
2005.2 |
|---|---|
sequence |
YEVHHQKLVFFAEDVGS |
Origin of Product |
United States |
Amyloid Aggregation and Fibrillogenesis Mechanisms Centered on the Beta Amyloid 10 26 Region
Kinetics of Beta-Amyloid (10-26)-Driven Aggregation
The formation of amyloid fibrils is a time- and concentration-dependent process that can be described by kinetic models involving nucleation and growth. nih.govnih.gov The kinetics of Aβ aggregation typically follow a sigmoidal curve, characterized by a lag phase, an exponential growth phase, and a stationary plateau phase. nih.gov
Nucleation-Dependent Polymerization Models for Aβ Fibril Growth
The formation of amyloid fibrils is widely understood through the lens of nucleation-dependent polymerization models. nih.gov This process is conceptually divided into two main phases: a slow nucleation phase (lag phase) and a rapid elongation phase.
Primary Nucleation: In this initial, thermodynamically unfavorable step, soluble Aβ monomers undergo conformational changes and self-associate to form unstable, oligomeric nuclei. pnas.orgresearchgate.net This process is slow because it requires overcoming a high energetic barrier. The rate of primary nucleation is highly dependent on the concentration of monomeric peptide. nih.gov
Elongation: Once stable nuclei are formed, they act as templates, rapidly recruiting and incorporating additional monomers. This elongation of the nucleus into larger polymers and ultimately into mature fibrils is a much more favorable and rapid process. nih.govresearchgate.net
The aggregation kinetics are characteristically bipartite, consisting of the initial lag phase for nucleus formation, followed by a growth phase of rapid fibril extension. nih.gov While these principles are established for full-length Aβ, specific kinetic parameters for the isolated Beta-Amyloid (10-26) fragment are not extensively detailed in the literature. However, studies on full-length Aβ demonstrate that lag times are strongly dependent on the initial peptide concentration, a hallmark of nucleation-dependent processes. nih.gov A deep mutational scanning analysis of the Aβ peptide revealed that mutations within the first 26 residues can significantly increase the rate of nucleation, highlighting the N-terminal region's role in controlling this initial step. elifesciences.org
Elongation and Secondary Nucleation Processes
Elongation: This process involves the addition of monomers to the ends of existing fibrils, causing them to grow in length. pnas.orgresearchgate.net It is a fundamental step for the growth of fibril mass.
Secondary Nucleation: This crucial pathway involves the formation of new nuclei on the surfaces of existing fibrils. pnas.orgpnas.org Monomers in solution are catalyzed to form new aggregates on the fibril surface, a process that can be much faster than primary nucleation. pnas.orgcam.ac.uk This mechanism is considered a major source of toxic oligomeric species. pnas.orgcam.ac.uk
Research has shown that the sites on amyloid fibrils responsible for elongation (at the fibril ends) are distinct from the sites on the fibril surface that catalyze secondary nucleation. nih.gov The hydrophobic nature of specific regions is critical; for instance, studies on the shorter Aβ(16-22) fragment show it can catalyze the assembly of full-length monomers, indicating that core segments like this, which are contained within the Beta-Amyloid (10-26) sequence, can act as templates for further aggregation. pnas.org
Role of Beta-Amyloid (10-26) as a Fibril Core and Self-Assembly Propensity
Structural studies have identified the central hydrophobic core of Aβ, which includes a significant portion of the 10-26 region, as essential for fibril formation. This segment possesses a high intrinsic propensity to self-assemble into β-sheet structures, which form the backbone of the amyloid fibril.
Solid-state Nuclear Magnetic Resonance (ssNMR) has been a powerful tool for elucidating the structure of amyloid fibrils. Although studies on the isolated Beta-Amyloid (10-26) fragment are limited, research on the highly related Aβ(10-35) peptide provides direct insight into the structural arrangement of this region. These studies demonstrate that Aβ(10-35) forms fibrils composed of parallel β-sheets where the peptide chains are in-register. acs.orgnih.gov This means identical residues from adjacent peptide molecules align with one another, forming a stable, propagating core. nih.gov The entire length of the Aβ(10-35) peptide, including the 10-26 segment, was found to be in an extended parallel β-sheet conformation. acs.org This structural arrangement is a defining feature of the cross-β fibril structure. tandfonline.com
The self-assembly propensity of fragments within the 10-26 region is well-documented. The Aβ(16-20) fragment, KLVFF, is a key sequence known to drive aggregation, largely due to the aromatic interactions between the phenylalanine residues. researchgate.netreading.ac.uk
| Aβ Fragment | Key Structural Finding | Methodology | Reference |
|---|---|---|---|
| Aβ(10-35) | Forms an extended parallel β-sheet, in-register. Interstrand distance of 5.3 ± 0.3 Å. | Solid-State NMR | acs.org |
| Aβ(10-35) | Core consists of a parallel β-sheet structure with identical residues on adjacent chains aligned. | Solid-State NMR, Crosslinking | nih.gov |
| Aβ(1-40) Fibrils | Residues 12–24 form a β-strand that contributes to a double-layered β-sheet structure. | Solid-State NMR | pnas.org |
| Aβ(16-20) | Self-assembly is strongly influenced by aromatic interactions between Phenylalanine (Phe) residues, forming β-sheet structures. | UV Spectroscopy, CD, FTIR | researchgate.netfigshare.com |
Formation and Characterization of Oligomeric and Protofibrillar Intermediates of Aβ Containing the (10-26) Segment
Before forming stable, insoluble fibrils, Aβ monomers assemble into a variety of soluble, transient intermediates known as oligomers and protofibrils. nih.gov These species are often considered the most neurotoxic forms of Aβ.
Oligomers: These are small, soluble aggregates of Aβ monomers. They are highly heterogeneous in size and shape and can include species from dimers and trimers up to larger globular structures. nih.govnih.gov Structural models of full-length Aβ oligomers and fibrils consistently show that residues within the 10-26 segment, particularly residues 18-26, are involved in forming β-strand-turn-β-strand motifs that are critical for aggregation. jneurosci.org
Protofibrils: These are larger, curvilinear or flexible rod-like intermediates. plos.orgdiva-portal.org They are generally described as having diameters of 4-10 nm and lengths up to 200 nm. diva-portal.org Protofibrils are considered on-pathway to mature fibrils and represent a more organized state than smaller oligomers. nih.govnih.gov Hydrogen-deuterium exchange studies show that protofibrils have a less protected core than mature fibrils, with the region around residues 22-29 showing increased structural definition only upon conversion to the mature fibril state. capes.gov.br
The characterization of these intermediates is challenging due to their transient and heterogeneous nature. However, their formation is a key step in the aggregation cascade, and the inclusion of the Beta-Amyloid (10-26) sequence is fundamental to their structure.
| Aggregate Species | Description | Typical Size | Reference |
|---|---|---|---|
| Monomers | Soluble, single peptide units, largely unstructured. | ~4 kDa | nih.gov |
| Oligomers | Soluble, heterogeneous, often globular aggregates. Considered highly neurotoxic. | Dimers to >100 kDa species | nih.govnih.gov |
| Protofibrils | Soluble, curvilinear, flexible rod-like intermediates. | Diameter: 4-10 nm; Length: <200 nm | plos.orgdiva-portal.org |
| Fibrils | Insoluble, highly ordered, stable end-product with a cross-β structure. | Diameter: 7-12 nm; Length: several micrometers | tandfonline.comdiva-portal.org |
Environmental and Molecular Modulators of Beta-Amyloid (10-26) Aggregation
The aggregation process of Aβ peptides, including the Beta-Amyloid (10-26) fragment, is highly sensitive to environmental conditions. Factors such as pH can significantly modulate the conformation, hydrophobic interactions, and ultimately the aggregation kinetics of the peptide.
Influence of pH on Solvent Exposure and Hydrophobic Interactions
Solution pH plays a critical role in amyloid aggregation by altering the protonation state of ionizable residues, which in turn affects electrostatic and hydrophobic interactions. The Beta-Amyloid (10-26) sequence contains several such residues, including Histidine (H13, H14), Glutamic acid (E22), and the N-terminal Tyrosine (Y10).
Studies on the Aβ(16-22) fragment (KLVFFAE), which lies within the 10-26 region, have shown that acidic pH promotes a conformational change. acs.org At neutral pH, the peptide tends to adopt a less folded, bent structure. acs.org However, at acidic pH (e.g., pH 3), the protonation of the glutamic acid (E22) side chain reduces repulsive electrostatic interactions and alters hydrogen bonding. This change drives the peptide to refold into an extended β-strand conformation, which is more prone to macroscopic assembly and fibril formation. acs.orgresearchgate.net Similarly, research on the Aβ(12-24) fragment found that deprotonation of the C-terminal carboxylate group as pH increases from ~2.2 to 3.0 triggers aggregation and a conformational transition to β-structure in the C-terminal portion of that segment (residues V18-V24). oup.com For full-length Aβ, aggregation rates are often maximal in a pH range of 5-6, near the isoelectric point of the peptide, where net charge is minimized, thereby reducing electrostatic repulsion and favoring hydrophobic collapse and aggregation. researchgate.net
| Aβ Fragment | pH Condition | Observed Effect | Reference |
|---|---|---|---|
| Aβ(16-22) | Neutral (pH 7) | Adopts a less folded, bending motif. No significant assembly observed. | acs.orgresearchgate.net |
| Aβ(16-22) | Acidic (pH 3) | Protonation of E22 drives refolding into an extended β-strand conformation, promoting macroscopic assembly. | acs.orgresearchgate.net |
| Aβ(12-24) | pH 2.2 to 3.0 | Deprotonation of C-terminal carboxylate triggers aggregation and β-conformation in the V18-V24 region. | oup.com |
| Aβ(1-40) | Acidic (e.g., pH 3.5) | Aggregation can be decreased due to stabilization of helical structures. | researchgate.net |
| Aβ(1-40) | pH 5-6 | Aggregation rate is maximal as the peptide approaches its isoelectric point, minimizing electrostatic repulsion. | researchgate.net |
Effects of Ionic Strength
The ionic strength of the surrounding solution is a critical environmental factor that significantly influences the aggregation and fibrillogenesis of beta-amyloid (Aβ) peptides. An increase in ionic strength generally accelerates the kinetics of amyloid formation. biorxiv.org This phenomenon is attributed to the dissipation of electrostatic repulsive interactions between the charged side chains of the Aβ monomers. bmbreports.org By neutralizing these repulsive forces, higher salt concentrations facilitate the closer association of peptide molecules, thereby increasing the rate of nucleation, a crucial initial step in the aggregation cascade. bmbreports.org
Studies have shown that factors such as pH, temperature, Aβ monomer concentration, and the ionic strength of the solution are interconnected in controlling the aggregation process through their effects on the peptide's charge state. nih.gov For instance, increasing the ionic strength with salts like Sodium Chloride (NaCl) or Lithium Chloride (LiCl) has been demonstrated to speed up the formation of Aβ amyloids. biorxiv.org This acceleration is partly due to the promotion of surface-catalyzed secondary nucleation reactions. biorxiv.org At low concentrations, even ionic denaturants such as Guanidinium chloride can act as osmolytes and increase the rate of beta-amyloid fibrillation, likely through electrostatic interactions. mdpi.com The addition of salt to solutions of Aβ peptides can lead to the formation of amorphous precipitates that still possess β-sheet structures, a hallmark of amyloid aggregates. nih.gov
The table below summarizes the observed effects of ionic strength on Aβ aggregation based on research findings.
| Factor | Observation | Implied Mechanism | Reference |
| Increased Ionic Strength (General) | Accelerates aggregation kinetics. | Dissipates electrostatic repulsion, stabilizing charged side chains and increasing nucleation rate. | bmbreports.org |
| 150 mM NaF, NaCl, or LiCl | Significantly accelerated the kinetics of Aβ amyloid formation. | Promotes surface-catalyzed secondary nucleation reactions. | biorxiv.org |
| Low Concentration Guanidinium chloride | Accelerates fibrillation. | Acts as an osmolyte, promoting electrostatic interactions. | mdpi.com |
| Salt Addition (General) | Can produce amorphous precipitates with β-sheets. | Facilitates peptide association leading to aggregated structures. | nih.gov |
Impact of Amino Acid Substitutions and Post-Translational Modifications (e.g., D-Ser26 Racemization)
The primary sequence of the beta-amyloid peptide, particularly within the core 10-26 region, is a determinant of its aggregation propensity. Alterations to this sequence, either through genetic mutations leading to amino acid substitutions or through age-related post-translational modifications, can profoundly impact fibrillogenesis.
Amino Acid Substitutions: Familial forms of Alzheimer's disease are often linked to specific mutations in the Aβ sequence. Substitutions within or near the 10-26 region can alter the peptide's physicochemical properties, affecting its aggregation pathway. For example, substitutions at positions like Glu22 and Asp23 have been shown to influence the formation of higher-order oligomers. nih.gov Research on Aβ(1-40) has revealed that mutations associated with cerebral amyloid angiopathy, such as the Dutch (Glu22→Gln), Flemish (Ala21→Gly), Arctic (Glu22→Gly), and Italian (Glu22→Lys) variants, increased the rate of formation of α-helical intermediates, which are believed to be on the pathway to fibril formation. escholarship.org The region encompassing amino acids 10-35 is considered a core segment where such point mutations can significantly obstruct or alter fibril formation. pnas.org
The table below details the effects of specific amino acid substitutions on Aβ aggregation.
| Substitution (Variant) | Position | Change | Effect on Aggregation | Reference |
| Dutch | 22 | Glu → Gln | Increased rate of α-helix formation in Aβ(1-40). | escholarship.org |
| Flemish | 21 | Ala → Gly | Increased rate of α-helix formation in Aβ(1-40). | escholarship.org |
| Arctic | 22 | Glu → Gly | Increased rate of α-helix formation in Aβ(1-40). | escholarship.org |
| Italian | 22 | Glu → Lys | Increased rate of α-helix formation in Aβ(1-40). | escholarship.org |
| CAA-related | 22/23 | Glu/Asp → Gln/Gly/Lys/Asn | Produced higher-order oligomers when substituted in Aβ40. | nih.gov |
Post-Translational Modifications: D-Ser26 Racemization: Post-translational modifications represent another crucial factor influencing Aβ aggregation. Racemization, the conversion of an L-amino acid to its D-enantiomer, is a typical age-dependent modification observed in Alzheimer's disease. nih.gov Racemization at Serine 26 (Ser26) has been specifically identified in the brains of AD patients and has been shown to influence the peptide's aggregation properties. nih.govaging-us.com
Initially, the racemized peptide, [D-Ser26]Aβ1-40, is soluble and non-toxic. nih.govresearchgate.net However, a critical transformation occurs in the brain where proteases can cleave this soluble form into truncated and highly toxic fragments, such as [D-Ser26]Aβ25-35/40. nih.govresearchgate.net These toxic fragments, containing the D-Ser26 modification, are found in the senile plaques and degenerating neurons of AD brains, but not in healthy, age-matched controls. nih.govresearchgate.net This two-step process—initial racemization leading to a soluble peptide, followed by proteolytic conversion to a toxic fragment—may help explain the characteristic lag between the initial deposition of Aβ plaques and the subsequent onset of widespread neurodegeneration. nih.gov The fragment containing D-Ser26 exhibits potent neurotoxicity, highlighting the pathological significance of this specific post-translational modification. researchgate.net
Molecular Interactions of Beta Amyloid 10 26 Region with Biological Components
Interaction with Other Amyloidogenic Proteins
The interplay between Aβ and other proteins prone to forming amyloid structures is a critical area of research for understanding the progression of neurodegenerative diseases.
The interaction between Beta-Amyloid and the Tau protein is a central feature of Alzheimer's disease pathology. acs.orgnih.gov Evidence suggests that Aβ can act as a "seed," inducing the misfolding and aggregation of Tau, a process known as cross-seeding. tmc.edu This synergistic relationship accelerates the formation of the neurofibrillary tangles composed of hyperphosphorylated Tau, which are a hallmark of the disease. acs.orgmdpi.com
Recent studies have highlighted a direct interaction between the core of Aβ and specific regions of Tau, which facilitates this pathological cross-seeding through a shared epitope. acs.orgnih.gov This interaction is believed to be a key mechanism linking the amyloid plaques and neurofibrillary tangles seen in Alzheimer's disease. acs.org Computational models predict that the amyloid core of Aβ can form intermolecular β-sheet interactions with specific sequences within the Tau protein, such as VQIINK and VQIVYK. mdpi.commdpi.com This interaction promotes the formation of toxic Tau aggregates. mdpi.com Furthermore, it has been observed that Aβ oligomers can promote the uptake of Tau seeds, thereby augmenting intracellular Tau aggregation. acs.org The ability of certain inhibitors to interfere with both Aβ and Tau seeding suggests a common structural element in their aggregation process, supporting the cross-seeding hypothesis. acs.org
| Interacting Molecule | Key Findings | Reference |
| Tau Protein | Aβ acts as a seed to induce Tau misfolding and aggregation (cross-seeding). | tmc.edu |
| Tau Protein | A direct interaction between the Aβ core and specific Tau regions facilitates cross-seeding via a shared epitope. | acs.orgnih.gov |
| Tau Protein | Computational models predict intermolecular β-sheet formation between Aβ's core and Tau's VQIINK/VQIVYK sequences. | mdpi.commdpi.com |
| Tau Protein | Aβ oligomers enhance the cellular uptake of Tau seeds. | acs.org |
The Beta-Amyloid peptide also interacts with other amyloidogenic proteins like alpha-synuclein (B15492655) (α-synuclein) and islet amyloid polypeptide (IAPP), which are associated with Parkinson's disease and type 2 diabetes, respectively. frontiersin.orgdiva-portal.org The co-occurrence of Aβ and α-synuclein aggregates is observed in a significant number of neurodegenerative disease cases. biorxiv.org
Research indicates that soluble species of Aβ can trigger the aggregation of α-synuclein. biorxiv.org The interaction is thought to be mediated by the hydrophobic regions of both peptides, specifically the non-amyloid component (NAC) region of α-synuclein and the hydrophobic stretches within Aβ. mdpi.com In vitro studies have shown that Aβ peptides can enhance the accumulation of α-synuclein and promote its aggregation. mdpi.compnas.org This interaction can lead to the formation of co-assembled oligomers. frontiersin.org Interestingly, while soluble Aβ promotes α-synuclein aggregation, α-synuclein monomers and oligomers can inhibit Aβ fibrillization. nih.gov
Similarly, there is a molecular link between Aβ and IAPP. diva-portal.org These two peptides can interact and co-deposit, a phenomenon observed in the brains of Alzheimer's patients. diva-portal.orgfrontiersin.org In vitro experiments have demonstrated that soluble IAPP can significantly accelerate the aggregation of Aβ. nih.gov This is proposed to occur through a binding-induced unfolding of the helical structure of Aβ's amyloidogenic core, making it more prone to form β-sheets. nih.gov Studies using model peptide fragments, Aβ(16-22) and IAPP(20-29), have shown that in a mixed environment, they form β-barrel oligomeric structures. biorxiv.org
| Interacting Molecule | Key Findings | Reference |
| Alpha-Synuclein | Soluble Aβ species can trigger α-synuclein aggregation. | biorxiv.org |
| Alpha-Synuclein | Interaction is mediated by hydrophobic regions of both peptides. | mdpi.com |
| Alpha-Synuclein | Aβ promotes α-synuclein accumulation and aggregation in vitro. | mdpi.compnas.org |
| Alpha-Synuclein | Soluble α-synuclein can inhibit Aβ fibrillization. | nih.gov |
| Islet Amyloid Polypeptide (IAPP) | Soluble IAPP accelerates Aβ aggregation. | nih.gov |
| Islet Amyloid Polypeptide (IAPP) | Aβ and IAPP can co-deposit in the brain. | diva-portal.orgfrontiersin.org |
| Islet Amyloid Polypeptide (IAPP) | Model fragments of Aβ and IAPP form mixed β-barrel oligomers. | biorxiv.org |
Cross-Seeding and Co-Aggregation with Tau Protein
Binding to Soluble Protein Partners
The aggregation of Aβ is not an isolated process and is significantly influenced by its interactions with various soluble proteins in the biological environment.
Human Serum Albumin (HSA) is a major binding partner of Aβ in the blood, sequestering a large percentage of the peptide. mdpi.comacs.org This interaction is crucial as it inhibits Aβ fibrillization. neurology.orgbenthamdirect.com HSA can trap Aβ in a non-fibrillar form, and studies have shown that it can also dissociate pre-formed Aβ aggregates. nih.govchemrxiv.org The binding affinity of HSA for Aβ is significant, with reported dissociation constants (Kd) indicating a strong interaction. chemrxiv.orgfrontiersin.org
The mechanism of inhibition involves HSA binding to Aβ monomers and oligomers, preventing their further assembly into fibrils. neurology.orgnih.gov Molecular dynamics simulations suggest that HSA can simultaneously bind multiple Aβ monomers, which can then form non-fibrillar oligomers while attached to the albumin molecule. acs.org In silico studies focusing on C-terminal truncated Aβ peptides, including a fragment analogous to Aβ(1-26), have shown that these shorter peptides interact with the surface and interfacial regions of HSA. benthamdirect.com As the length of the Aβ peptide decreases, its binding affinity to HSA also appears to decrease. benthamdirect.com
| Interacting Molecule | Key Findings | Reference |
| Human Serum Albumin (HSA) | HSA binds to and inhibits the fibrillization of Aβ. | neurology.orgbenthamdirect.com |
| Human Serum Albumin (HSA) | Can dissociate pre-formed Aβ aggregates. | nih.govchemrxiv.org |
| Human Serum Albumin (HSA) | Simultaneously binds multiple Aβ monomers, leading to non-fibrillar oligomers. | acs.org |
| Human Serum Albumin (HSA) | Shorter Aβ peptides show reduced binding affinity to HSA. | benthamdirect.com |
Beta-Amyloid interacts specifically with fibrinogen, a key protein in blood clotting, and this interaction has significant implications for the vascular abnormalities often seen in Alzheimer's disease. nih.govpnas.orgpnas.org The binding of Aβ to fibrinogen can lead to the formation of abnormal fibrin (B1330869) clots that are resistant to degradation. pnas.orgfrontiersin.orgnih.gov This interaction has a high affinity, with a reported dissociation constant (Kd) of 26.3 ± 6.7 nM. nih.govpnas.org
The binding site for Aβ has been located near the C-terminus of the fibrinogen β-chain. pnas.orgpnas.org This interaction induces structural changes in fibrinogen, causing it to oligomerize. nih.govpnas.org The resulting structurally altered fibrin clots can contribute to vascular issues such as decreased blood flow and neuroinflammation. pnas.org The co-localization of fibrinogen with Aβ deposits in the brain's blood vessels is a common pathological finding in Alzheimer's disease. nih.govrockefeller.edu This Aβ-fibrinogen interaction is thought to be a major contributor to the cerebrovascular damage and blood-brain barrier disruption observed in the disease. frontiersin.orgmdpi.com
| Interacting Molecule | Key Findings | Reference |
| Fibrinogen | Aβ binds to fibrinogen with high affinity (Kd = 26.3 ± 6.7 nM). | nih.govpnas.org |
| Fibrinogen | Interaction leads to the formation of abnormal, degradation-resistant fibrin clots. | pnas.orgfrontiersin.orgnih.gov |
| Fibrinogen | Binding site is near the C-terminus of the fibrinogen β-chain. | pnas.orgpnas.org |
| Fibrinogen | Induces fibrinogen oligomerization and structural changes. | nih.govpnas.org |
| Fibrinogen | Contributes to vascular pathology and neuroinflammation in Alzheimer's disease. | pnas.org |
Molecular chaperones are proteins that play a crucial role in protein folding and preventing protein aggregation. Several chaperones have been found to interact with Aβ and modulate its aggregation. Heat shock proteins (HSPs) such as Hsp70 and Hsp90 can bind to Aβ oligomers and prevent their further growth. mdpi.com The Hsp110 co-chaperone has also been shown to prevent the formation of Aβ fibrils. mdpi.com
In addition to the "professional" chaperones like HSPs, there are also "amateur" chaperones that can bind to amyloidogenic proteins. nih.gov For example, the actin-regulatory protein gelsolin can bind to Aβ, inhibit its fibrillization, and even degrade pre-formed fibrils. nih.gov Some studies have explored the paradoxical effects of certain chaperones; for instance, at low concentrations, the chaperone HSP10 appears to promote the nucleation of Aβ fibrils, while at higher concentrations, it inhibits their growth. frontiersin.org This suggests a complex regulatory role for chaperones in the Aβ aggregation pathway.
| Interacting Molecule | Key Findings | Reference |
| Hsp70 and Hsp90 | Bind to Aβ oligomers and inhibit their growth. | mdpi.com |
| Hsp110 | Prevents the formation of Aβ fibrils. | mdpi.com |
| Gelsolin | Binds Aβ, inhibits fibrillization, and degrades pre-formed fibrils. | nih.gov |
| HSP10 | Exhibits concentration-dependent effects, promoting nucleation at low concentrations and inhibiting growth at higher concentrations. | frontiersin.org |
Interactions with Fibrinogen and Implications for Vascular Pathology
Association with Cellular Membranes and Receptors
The interaction of Aβ peptides with the neuronal cell membrane is considered a critical early event in the cascade leading to neurotoxicity. nih.gov These interactions can induce changes in both the peptide and the membrane, initiating pathological processes.
The interaction with cellular membranes is known to induce significant conformational changes in Aβ peptides, typically promoting a transition from a random coil or alpha-helical state to a β-sheet structure. This β-sheet conformation is prone to aggregation, forming the toxic oligomers and fibrils characteristic of Alzheimer's disease. mdpi.comnih.gov The lipid composition of the membrane, particularly the presence of components like cholesterol and gangliosides, can influence the binding and subsequent conformational shift of Aβ. nih.govmdpi.com
However, specific studies detailing the membrane-induced conformational changes of the Beta-Amyloid (10-26) fragment are not extensively available in the current scientific literature. While it is plausible that this fragment, containing a central hydrophobic core, would undergo structural changes upon interacting with a lipid bilayer, dedicated research on this specific peptide region is limited. General studies on Aβ show that electrostatic and hydrophobic interactions drive the peptide's attachment to and insertion into the cell membrane, which facilitates this conformational transition. mdpi.com
Aβ peptides exert their cytotoxic effects in part by binding to a variety of cell surface receptors, which can trigger downstream signaling pathways, lead to internalization of the peptide, and contribute to neuroinflammation. pnas.orgmdpi.com The interactions of full-length Aβ with several key receptors have been documented.
A comprehensive review of available scientific literature reveals a significant gap in knowledge specifically concerning the interaction of the Beta-Amyloid (10-26) fragment with the following receptors:
Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1): LRP1 is a major receptor involved in the clearance of Aβ from the brain. mdpi.commdpi.commdpi.com It can bind Aβ directly or via co-receptors like Heparan Sulfate Proteoglycans (HSPGs) to mediate its endocytosis and subsequent degradation. frontiersin.orgresearchgate.net However, studies specifically mapping the LRP1 binding site to the Aβ(10-26) region are not prominent.
Cellular Prion Protein (PrPC): PrPC has been identified as a high-affinity receptor for Aβ oligomers. nih.gov Research suggests that the binding sites on PrPC for Aβ are located in the N-terminal region, specifically around residues 23-27 and 95-110. nih.gov These findings indicate that the primary interaction sites may lie outside the 10-26 sequence of the Aβ peptide.
Heparan Sulfate Proteoglycans (HSPGs): HSPGs are ubiquitously present on cell surfaces and in the extracellular matrix and are known to bind to Aβ, promoting its aggregation and cellular uptake. imrpress.comnih.govoup.com Some studies indicate that a key heparin-binding domain is located on the amyloid precursor protein (APP) in the Aβ region, but have localized it to residues that are not within the 10-26 sequence. imrpress.comnrf.com.au
Triggering Receptor Expressed on Myeloid Cells 2 (TREM2): TREM2 is a receptor on microglia that plays a crucial role in the neuroinflammatory response and the phagocytosis of Aβ. mdpi.comfrontiersin.orgjpreventionalzheimer.com TREM2 has been shown to bind directly to Aβ oligomers, with studies identifying a binding region on TREM2 itself. nih.gov However, specific data detailing the interaction with the Aβ(10-26) fragment is lacking.
Receptor for Advanced Glycation End Products (RAGE): RAGE is a multi-ligand receptor that binds Aβ and is implicated in its transport across the blood-brain barrier and in mediating neuroinflammatory responses. mdpi.comiu.edufrontiersin.org While RAGE binds various forms of Aβ, specific studies focusing on the interaction with the Aβ(10-26) fragment are not readily found in the literature.
Table 1: Summary of Receptor Interaction Data for Beta-Amyloid (10-26)
| Receptor | Interaction with Aβ (General) | Specific Findings for Aβ(10-26) |
|---|---|---|
| LRP1 | Mediates Aβ clearance and endocytosis. mdpi.comfrontiersin.orgnih.govfrontiersin.org | Specific interaction data not available. |
| PrPC | High-affinity receptor for Aβ oligomers; binding sites identified outside the 10-26 region. nih.govnih.gov | Direct interaction not documented. |
| HSPG | Binds Aβ, promotes aggregation and uptake. imrpress.comnih.gov | Specific interaction data not available. |
| TREM2 | Binds Aβ oligomers, mediates microglial response. jpreventionalzheimer.comnih.govmdpi.comrupress.org | Specific interaction data not available. |
| RAGE | Binds Aβ, mediates neuroinflammation and transport across the BBB. iu.edufrontiersin.orgjneurosci.org | Specific interaction data not available. |
Receptor-mediated endocytosis is a primary mechanism for the cellular uptake and subsequent clearance or trafficking of Aβ peptides. mdpi.comfrontiersin.org Receptors like LRP1 and RAGE are known to internalize Aβ upon binding. mdpi.compnas.org For instance, the binding of Aβ to LRP1 can trigger clathrin-mediated endocytosis, leading to its transport into the cell for degradation in lysosomes. mdpi.com Similarly, RAGE can mediate the internalization of Aβ, which may contribute to intracellular Aβ accumulation and cytotoxicity. pnas.org
The specific role of the Beta-Amyloid (10-26) fragment in this process is currently undefined due to a lack of targeted research. While general mechanisms of Aβ internalization are well-documented, it is unknown if the 10-26 fragment can be independently recognized and internalized by these receptor systems or if it plays a specific role as part of the full-length peptide during this process. Studies on the internalization of other Aβ fragments, such as Aβ(25-35), exist, but this information cannot be directly extrapolated to the 10-26 fragment without specific experimental evidence.
Pathogenic Implications of Beta Amyloid 10 26 Aggregation in Alzheimer S Disease Models
Mechanisms of Neurotoxicity Mediated by Beta-Amyloid Oligomers Containing the (10-26) Core
Oligomeric aggregates of beta-amyloid are widely considered the primary neurotoxic species in Alzheimer's disease, and the (10-26) region is a key component of this toxic core. frontiersin.org The mechanisms by which these oligomers exert their damaging effects are multifaceted, leading to widespread neuronal dysfunction.
Synaptic Dysfunction and Loss in Preclinical Models
A growing body of evidence from preclinical models demonstrates that the accumulation of beta-amyloid oligomers is a primary driver of synaptic dysfunction and loss, which are early events in the progression of Alzheimer's disease. frontiersin.orgaginganddisease.org These deficits in synaptic plasticity, including impaired long-term potentiation (LTP) and enhanced long-term depression (LTD), are observed even before the formation of amyloid plaques. aginganddisease.org
In various mouse models of Alzheimer's disease, such as the Tg2576 and 5xFAD mice, synaptic loss and dysfunction are prominent features. aginganddisease.orgbiorxiv.org For instance, Tg2576 mice exhibit impaired dendritic spine stability, leading to significant spine loss. biorxiv.org Studies using these models have shown that soluble oligomeric Aβ is responsible for inhibiting LTP induction. aginganddisease.org The accumulation of oligomeric Aβ has been observed directly within synapses, particularly in proximity to extracellular plaques, where significant loss of excitatory synapses occurs. plos.org While these studies focus on broader Aβ species, the inherent instability and aggregating propensity of fragments containing the 10-26 core suggest their direct involvement in these synaptotoxic events.
Table 1: Preclinical Models Showing Aβ-Induced Synaptic Deficits
| Model | Key Findings | Relevant Citations |
|---|---|---|
| Tg2576 Mouse Model | Impaired dendritic spine stability and severe spine loss. | biorxiv.org |
| 5xFAD APP/PS1 Mouse Model | Reversible impairment in synaptic plasticity (LTP and LTD). | aginganddisease.org |
| APP/PS1 Mouse Model | Synaptic loss and increased phospho-tau in mossy fibers associated with Aβ oligomer accumulation. | biorxiv.org |
| General Preclinical Models | Synaptic accumulation of oligomeric Aβ near plaques, correlating with excitatory synapse loss. | plos.org |
Neuronal Stress and Apoptotic Pathway Activation
Beta-amyloid aggregates, including those with the (10-26) sequence, are known to induce significant neuronal stress, ultimately triggering apoptotic cell death. This process involves the activation of complex signaling cascades within the neuron.
One of the key mechanisms is the induction of the Unfolded Protein Response (UPR) due to stress in the endoplasmic reticulum (ER). nih.gov The accumulation of misfolded proteins like Aβ triggers the UPR, which, if prolonged, shifts from a protective to an apoptotic response. nih.gov This involves the activation of pathways such as the PERK-eIF2α pathway and the apoptotic effectors CHOP and caspase-4. nih.gov
Furthermore, Aβ-induced neuronal apoptosis is mediated by the c-Jun N-Terminal Kinase (JNK) pathway. mdpi.com Activation of the JNK pathway, a response to cellular stress, leads to the phosphorylation of c-Jun, a transcription factor that promotes the expression of pro-apoptotic genes like Fas Ligand. mdpi.com Studies have shown that Aβ treatment of cortical neurons leads to the activation of JNK and c-Jun, which precedes the onset of apoptosis. mdpi.com The intrinsic, or mitochondrial, apoptotic pathway is also heavily implicated. Aβ can cause mitochondrial dysfunction, leading to the release of pro-apoptotic factors. frontiersin.orgmdpi.com This includes the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX, which culminates in the activation of caspase-3, a key executioner of apoptosis. frontiersin.org
Beta-Amyloid (10-26) Aggregate-Induced Neuroinflammation
Neuroinflammation is a critical component of Alzheimer's disease pathology, and Aβ aggregates are potent triggers of this inflammatory response in the central nervous system. nih.gov This process is primarily mediated by the brain's resident immune cells, microglia, and astrocytes.
Microglial Activation and Astrocytosis in Response to Aβ Aggregates
In the Alzheimer's brain, microglia and astrocytes become activated and cluster around amyloid plaques. frontiersin.organnualreviews.org Aβ aggregates bind to various pattern recognition receptors on the surface of microglia, such as Toll-like receptor 4 (TLR4), triggering an inflammatory response. nih.gov This activation leads to the release of pro-inflammatory cytokines, including IL-1α and TNF-α, which can, in turn, activate astrocytes. frontiersin.orgmdpi.com
Activated microglia can have a dual role. While they can phagocytose and clear Aβ, chronic activation leads to a sustained inflammatory state that exacerbates neuronal damage. nih.gov Similarly, reactive astrocytes, induced by activated microglia or directly by Aβ, contribute to neuroinflammation. annualreviews.orgmdpi.com This communication between microglia and astrocytes can create a vicious cycle that accelerates disease progression. frontiersin.org For instance, activated microglia release signals that induce a neurotoxic phenotype in astrocytes, which then lose their normal supportive functions and contribute to neuronal death. mdpi.com
Involvement in Oxidative Stress Pathways
Aβ aggregation is intrinsically linked to the generation of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the brain's ability to detoxify them. mdpi.comnih.gov This oxidative damage affects lipids, proteins, and DNA, contributing to widespread cellular dysfunction and neuronal death. nih.gov
Aβ aggregates can induce ROS production through multiple mechanisms. They can interact with metal ions, such as copper and iron, to catalytically generate ROS. Additionally, Aβ can trigger the activation of NADPH oxidase (NOX) complexes on glial cells, leading to a burst of ROS production. mdpi.com The binding of Aβ oligomers to receptors like the Receptor for Advanced Glycation End products (RAGE) on both astrocytes and microglia activates signaling pathways, such as NF-κB, that lead to oxidative stress and the upregulation of pro-inflammatory cytokines. nih.govannualreviews.orgmdpi.com This Aβ-induced oxidative stress also contributes to mitochondrial dysfunction, creating a feedback loop that further amplifies ROS production and cellular damage. mdpi.com
Disruption of Cellular Homeostasis and Signaling Pathways by Aβ Aggregates
Aβ oligomers, including those containing the (10-26) core, disrupt fundamental cellular processes, leading to a catastrophic loss of homeostasis. A primary target of Aβ-mediated toxicity is the dysregulation of intracellular calcium (Ca2+) homeostasis. frontiersin.org
Aβ has been shown to form Ca2+-permeable pores in neuronal membranes, leading to an uncontrolled influx of calcium. frontiersin.org This destabilizes neuronal calcium levels, which can activate a host of downstream pathological events, including mitochondrial dysfunction, activation of proteases, and the induction of apoptosis. frontiersin.orgmolbiolcell.org The disruption of calcium regulation in the endoplasmic reticulum is a particularly significant event in Alzheimer's-related neurodegeneration. frontiersin.org
Furthermore, Aβ oligomers interfere with critical signaling pathways essential for neuronal survival and function. One notable example is the insulin/Akt signaling pathway. Intracellular Aβ has been shown to interrupt the PDK-dependent activation of Akt, a key kinase that promotes cell survival and energy metabolism. This inhibition of the Akt signaling pathway can lead to increased activity of GSK-3β, a kinase involved in tau hyperphosphorylation, and can render neurons more vulnerable to apoptosis. The disruption of these fundamental homeostatic and signaling mechanisms underscores the profound and multifaceted neurotoxicity of Aβ aggregates.
Advanced Methodological Approaches for Studying Beta Amyloid 10 26 and Its Aggregates
High-Resolution Structural Determination Techniques
High-resolution techniques are essential for elucidating the atomic-level structure of Aβ aggregates, which are often non-crystalline and insoluble, making them unsuitable for traditional X-ray crystallography. pnas.org
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful tool for determining the structure of amyloid fibrils in their solid, non-crystalline state. pnas.org It provides site-specific, atomic-level structural constraints. pnas.org Because amyloid fibrils are generally insoluble and non-crystalline, ssNMR is one of the few techniques capable of providing high-resolution structural information. pnas.org
Research on related Aβ fragments has provided significant insights. Studies on Aβ(10-35) fibrils using ssNMR have established a parallel β-sheet organization. pnas.org A structural model for Aβ(1-40) fibrils, based on ssNMR constraints, indicates that residues 12–24 adopt a β-strand conformation and form parallel β-sheets through intermolecular hydrogen bonding. pnas.org This region is central to the Aβ(10-26) sequence. The ssNMR data for Aβ(1-40) also revealed that the first ~10 residues are structurally disordered. pnas.org
ssNMR techniques, such as multiple quantum (MQ) ¹³C NMR, can probe the organization of β-sheets. pnas.org These experiments have demonstrated an in-register, parallel organization for fibrils of full-length Aβ, which provides crucial constraints for structural models. pnas.org Furthermore, ssNMR can be used to study the dynamics of the fibrils, revealing that the core β-sheet segments are rigid, while terminal regions exhibit more flexibility. nih.gov The quality of ssNMR data, characterized by sharp resonance lines, allows for the application of sophisticated techniques to determine backbone conformations and other structural features. nih.gov
Table 1: Key Findings from ssNMR Studies on Aβ Peptides
| Aβ Fragment | Key Structural Finding | Residues Involved | Technique Highlights | Citation |
|---|---|---|---|---|
| Aβ(10-35) | Parallel β-sheet organization | 10-35 | Multiple Quantum NMR | pnas.org |
| Aβ(1-40) | Parallel β-sheets with a bend | 12-24, 30-40 (β-strands) | Set of experimental constraints from ssNMR | pnas.org |
| Aβ(1-40) | Rigid β-sheet core, flexible termini | Central β-sheets | DIPSHIFT pulse sequence for molecular order parameters | nih.gov |
Cryo-Electron Microscopy (Cryo-EM) and its tomographic extension, cryo-ET, are invaluable for visualizing the three-dimensional structure of various Aβ assemblies in a near-native, hydrated state. biorxiv.org This avoids potential artifacts from staining or drying. biorxiv.org These techniques are particularly well-suited for studying heterogeneous samples containing a mix of oligomers, protofibrils, and mature fibrils. biorxiv.orgjst.go.jp
Cryo-ET has been used to obtain nano-scale 3D images of different Aβ assembly types interacting with lipid membranes. biorxiv.org Studies on Aβ42 have successfully characterized prefibrillar assemblies, including oligomers and curvilinear protofibrils. biorxiv.orgresearchgate.net These analyses revealed a consistent diameter of approximately 28 Å for both oligomers and curvilinear protofibrils, suggesting they are structurally related. researchgate.net Mature fibrils are typically unbranched structures with diameters ranging from 6-20 nm and lengths of up to several micrometers. biorxiv.org
Single-particle cryo-EM analysis can achieve near-atomic resolution for stable and homogenous oligomeric complexes. researchgate.net However, the inherent heterogeneity and transient nature of early Aβ oligomers make them challenging to study at high resolution. jst.go.jpresearchgate.net Nonetheless, cryo-EM provides crucial morphological data, showing that oligomers and curvilinear protofibrils can be distinguished from mature fibrils, and can even reveal the architecture of annular, pore-like structures. biorxiv.orgresearchgate.net
Solid-State NMR Spectroscopy for Fibril Structure Elucidation
Biophysical Characterization of Aggregation States
Biophysical methods are employed to monitor the aggregation process over time, providing information on the morphology and size distribution of the different species that form.
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that visualizes the morphology of individual macromolecules and their aggregates on a surface. frontiersin.orgmdpi.com It is extensively used to study Aβ aggregation, allowing for the characterization of oligomers, protofibrils, and mature fibrils. frontiersin.org AFM can operate in physiological conditions, providing insights into shape, size, and surface topography. mdpi.commedsci.org
High-speed AFM (HS-AFM) enables the real-time visualization of fibril formation and elongation. pnas.orgnih.gov HS-AFM studies of Aβ(1-42) have revealed distinct fibril morphomers, described as "straight" and "spiral," and have even captured the unexpected switching between these morphologies during fibril growth. pnas.org This provides unique insights into the dynamics of the assembly process that are not captured by static methods. pnas.org AFM can track the evolution of aggregate populations over time, for example, observing small globular oligomers at early incubation times which later develop into elongated fibrils. frontiersin.org
Table 2: Morphological Features of Aβ Aggregates Determined by AFM
| Aggregate Type | Description | Typical Dimensions | AFM Technique | Citation |
|---|---|---|---|---|
| Oligomers | Small, globular/spheroidal assemblies | Height: ~2.9-3.2 nm | Conventional AFM, HS-AFM | frontiersin.orgmdpi.com |
| Protofibrils | Curvilinear, worm-like intermediates | Length: 60-300 Å | HS-AFM | researchgate.net |
| Fibrils | Elongated, unbranched filaments | Height: 6-20 nm; Length: Microns | Conventional AFM, HS-AFM | biorxiv.orgpnas.org |
The Thioflavin T (ThT) fluorescence assay is a widely used "gold standard" for detecting and quantifying amyloid fibrils in vitro. tandfonline.com ThT is a benzothiazole (B30560) dye that exhibits a significant increase in fluorescence quantum yield and a characteristic blue shift in its emission spectrum upon binding to the cross-β-sheet structure of amyloid fibrils. tandfonline.comroyalsocietypublishing.orgnih.gov The fluorescence enhancement is attributed to the rotational immobilization of the dye molecule when it binds to channels along the fibril axis. royalsocietypublishing.orgnih.gov
This assay is highly specific for fibrillar structures; ThT fluorescence is not enhanced by monomeric proteins or amorphous aggregates. tandfonline.com The fluorescence intensity correlates linearly with the concentration of amyloid fibrils, allowing for the quantitative monitoring of aggregation kinetics. tandfonline.comroyalsocietypublishing.org The typical assay involves exciting the sample at around 450 nm and measuring the emission peak at approximately 482 nm. royalsocietypublishing.orgnih.gov While ThT is a powerful tool, its concentration in the assay must be carefully considered. Studies recommend using 10–20 µM ThT for kinetic studies to avoid potential interference with the aggregation process itself, while higher concentrations (e.g., 50 µM) can be used for quantifying pre-formed fibrils. royalsocietypublishing.orgnih.gov
Dynamic Light Scattering (DLS) and Size Exclusion Chromatography (SEC) are complementary techniques used to characterize the size and distribution of protein aggregates in solution. nih.gov
Dynamic Light Scattering (DLS) is a non-destructive technique that measures the hydrodynamic radius (Rh) of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. nih.govdiva-portal.org It is particularly useful for detecting the formation of high molecular weight aggregates in their native environment. nih.gov DLS can monitor the aggregation process in real-time, revealing increases in average particle size as monomers assemble into oligomers and fibrils. nih.gov A key advantage of DLS is its ability to detect a wide range of species, including non-fibrillar intermediates and large fibril assemblies that may not be readily detected by other methods like ThT fluorescence. plos.org
Size Exclusion Chromatography (SEC) , also known as gel filtration, separates molecules based on their hydrodynamic size. lcms.cz Larger molecules elute from the column faster than smaller ones. SEC is considered a gold standard for the detection and quantification of protein aggregates. nih.gov When coupled with light scattering detectors (SEC-MALS), it can provide accurate measurements of the molar mass and size distribution of the eluting species without relying on column calibration standards. lcms.cz However, a limitation of SEC is that very large, insoluble aggregates may be filtered out by the column, and weakly associated oligomers may dissociate during their passage through the column. nih.gov Therefore, using DLS as a complementary technique is often recommended to ensure a complete picture of the aggregation state. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Beta-Amyloid (10-26) |
| Thioflavin T (ThT) |
| Uranyl acetate |
| Sodium chloride |
Thioflavin T (ThT) Fluorescence Assays for Fibril Detection
In Vitro and Cellular Models Utilizing Beta-Amyloid (10-26) Fragments
The central hydrophobic core of the amyloid-beta (Aβ) peptide, which includes the amino acid sequence 10-26, is critical for its aggregation into the characteristic fibrils found in Alzheimer's disease (AD) plaques. To investigate the mechanisms of this process and its pathological consequences, researchers have developed a variety of in vitro and cellular models that utilize Aβ fragments, particularly focusing on this key region.
The study of Aβ aggregation often begins with purified peptides produced either through chemical synthesis or recombinant expression in systems like E. coli. biorxiv.orgnih.gov These methods provide the raw material for controlled in vitro experiments that explore the kinetics and thermodynamics of fibril formation. While many studies use the full-length Aβ(1-40) or Aβ(1-42) peptides, the principles and techniques are directly applicable to understanding the behavior of the Aβ(10-26) fragment.
Synthetic peptides are widely used, but can present challenges such as impurities or amino acid racemization, which can affect aggregation properties. mdpi.comresearchgate.net In fact, some studies have shown that recombinant Aβ can be more prone to aggregation and more neurotoxic than its synthetic equivalent. researchgate.net Regardless of the source, preparing a homogenous, monomeric starting material is a critical first step to ensure reproducible aggregation studies. nih.gov This typically involves dissolving the peptide in a strong organic solvent like hexafluoroisopropanol (HFIP) to erase any "structural history" or pre-existing aggregates. nih.govaip.org
Table 1: Comparison of Aβ Peptide Sources for Aggregation Studies
| Feature | Synthetic Aβ | Recombinant Aβ | Cell-Derived Aβ | Brain-Derived Aβ |
|---|---|---|---|---|
| Source | Chemical solid-phase synthesis mdpi.com | Microbial (e.g., E. coli) or mammalian cell expression biorxiv.orgmdpi.com | Secreted from cultured cells (e.g., 7PA2 CHO cells) mdpi.comacs.org | Extracted from post-mortem brain tissue of AD patients or transgenic animals nih.gov |
| Purity | Can contain impurities from synthesis (e.g., truncated peptides, racemized amino acids) mdpi.comresearchgate.net | Generally high purity after multi-step purification mdpi.comresearchgate.net | Contains a mixture of Aβ variants and other secreted proteins acs.org | Heterogeneous mixture, co-purifies with other molecules nih.gov |
| Aggregation | Properties can vary between batches; may have lower aggregation kinetics than recombinant Aβ mdpi.comresearchgate.net | Highly aggregation-prone; considered a robust model for in vitro studies mdpi.comresearchgate.net | Represents physiologically processed and secreted Aβ; potent synaptotoxicity mdpi.comacs.org | Considered the most pathologically relevant; contains various post-translational modifications nih.gov |
| Advantages | Readily available, allows for specific isotopic or fluorescent labeling. nih.gov | Cost-effective for large quantities, high purity, and reproducible aggregation. mdpi.com | Provides biologically relevant oligomeric species. nih.gov | Gold standard for pathological relevance. nih.gov |
| Disadvantages | Potential for batch-to-batch variability, high cost for large amounts. biorxiv.orgresearchgate.net | Can be complex to purify from inclusion bodies. biorxiv.org | Low yield, complex purification. acs.org | Limited availability, ethical considerations, complex extraction. nih.gov |
To understand the biological consequences of Aβ aggregation, researchers expose cultured neuronal cells to Aβ peptides. These models have been instrumental in demonstrating that soluble, oligomeric forms of Aβ, rather than mature fibrils, are the primary neurotoxic species that impair synaptic function. nih.govbiorxiv.org While these studies often use full-length Aβ(1-42), the toxicity is intrinsically linked to the peptide's ability to aggregate, a process driven by the central hydrophobic region that includes the 10-26 sequence.
The application of Aβ oligomers to neuronal cultures, such as primary human neurons or cell lines like PC12 and SH-SY5Y, induces a range of toxic effects. nih.govfrontiersin.orgfrontiersin.org These include increased oxidative stress, mitochondrial dysfunction, and activation of apoptotic pathways involving proteins like p53 and Bax, ultimately leading to cell death. nih.govfrontiersin.org
Furthermore, Aβ oligomers have profound effects on synaptic plasticity, the cellular basis of learning and memory. A key finding from cell culture models is that Aβ impairs long-term potentiation (LTP), a form of synaptic strengthening, and facilitates long-term depression (LTD), a form of synaptic weakening. biorxiv.orgnih.gov These effects are mediated through the disruption of calcium homeostasis and the function of crucial synaptic receptors, particularly NMDA and AMPA receptors. nih.govjneurosci.org Cell-derived soluble Aβ oligomers have been shown to inhibit LTP in vivo at very low, subnanomolar concentrations. acs.org These cellular models allow for detailed mechanistic studies into how the aggregation state of Aβ, dictated by sequences like Aβ(10-26), translates into the synaptic failure characteristic of early AD. biorxiv.orgnih.gov
While 2D cell cultures have been invaluable, they lack the complex three-dimensional architecture and cellular diversity of the human brain. To bridge this gap, researchers have developed advanced 3D cell culture and cerebral organoid models. mdpi.comfacellitate.com These models, derived from human pluripotent stem cells, self-organize to form structures that better mimic the spatial organization and cell-cell interactions of the brain. researchgate.net
A significant breakthrough was the development of a 3D human neural cell culture system that, for the first time, recapitulated both major pathological hallmarks of AD in vitro: extracellular Aβ aggregation (plaques) and the accumulation of hyperphosphorylated tau (tangles). merckmillipore.comresearchgate.net This was achieved by cultivating human neural stem cells with familial AD mutations in a 3D matrix, which prevented the diffusion of secreted Aβ and promoted its aggregation. facellitate.com
Cerebral organoids derived from familial AD or Down syndrome patient iPSCs have also shown robust Aβ aggregation over time. ucdavis.edufrontiersin.org These models are being used to study the interplay between different cell types (neurons, astrocytes, microglia) in AD pathology, investigate neuroinflammation, and model blood-brain barrier dysfunction. researchgate.netaginganddisease.org By providing a more physiologically relevant environment, 3D and organoid models offer a powerful platform to study how the Aβ(10-26) region contributes to the initiation and propagation of Aβ aggregation and subsequent downstream pathologies in a human-specific context. mdpi.commdpi.com
Neuronal Cell Culture Models for Assessing Cytotoxicity and Synaptic Effects
Immunochemical Techniques for Epitope Mapping and Conformational Probing
Immunochemical techniques, particularly the use of monoclonal antibodies, are essential tools for detecting, quantifying, and characterizing different forms of Aβ. Antibodies that target specific epitopes (the part of the antigen to which an antibody binds) or specific conformations (the 3D shape of the aggregated peptide) provide critical insights into the structure and pathological role of Aβ, including the Aβ(10-26) region.
Epitope mapping precisely defines the amino acid sequence that an antibody recognizes. Several therapeutic and research antibodies have been developed that target the central region of Aβ, which includes the 10-26 sequence. This region is of particular interest as it is involved in the peptide's aggregation and is exposed in various Aβ species.
For instance, Solanezumab is a well-known therapeutic antibody that specifically targets a linear epitope within the Aβ(16-26) region. nih.govmdpi.com Co-crystallization studies confirmed that it makes extensive contact with this mid-domain of the peptide. nih.gov Another antibody, Gantenerumab, binds to a conformational epitope that includes residues from both the N-terminus (3-11) and the central portion (18-27) of Aβ. mdpi.commdpi.com Epitope mapping has also been used to investigate the interaction of Aβ with other proteins; for example, the Aβ(5-25) region was identified as critical for its binding to fibrinogen. nih.gov
These studies demonstrate that the central domain of Aβ, encompassing the 10-26 region, contains multiple epitopes that can be targeted by antibodies. This information is crucial not only for developing potential therapies but also for designing specific immunoassays to measure different Aβ fragments in biological samples. biorxiv.org
Table 2: Examples of Antibodies with Epitopes in or Overlapping the Aβ(10-26) Region
| Antibody Name | Epitope Region(s) | Target Aβ Species | Key Finding/Application | Reference(s) |
|---|---|---|---|---|
| Solanezumab | Aβ(16-26) | Soluble monomeric Aβ | Recognizes a linear epitope in the mid-domain; proposed to clear soluble Aβ. | nih.govmdpi.comajronline.org |
| Gantenerumab | Aβ(3-11) and Aβ(18-27) | Fibrillar Aβ | Binds a conformational epitope on aggregated Aβ, recognizing both N-terminal and central regions. | mdpi.commdpi.com |
| Crenezumab | Mid-domain | Monomers, oligomers, and fibrils | Binds to a central epitope, demonstrating broad reactivity across Aβ species. | nih.gov |
| Anti-Aβ (for Fibrinogen Interaction) | Aβ(5-25) | Soluble Aβ | The Aβ(5-25) region was identified as the most critical for the interaction with fibrinogen. | nih.gov |
A major advance in Aβ research has been the development of conformation-specific antibodies. Unlike antibodies that recognize a linear amino acid sequence, these tools bind to three-dimensional epitopes that are present only when the peptide is in a specific aggregation state (e.g., oligomer, protofibril, or mature fibril). mdpi.com This selectivity makes them invaluable for distinguishing between harmless monomers and toxic aggregated species. plos.orgmerckmillipore.com
Several conformation-specific antibodies recognize generic epitopes common to many types of amyloid fibrils, supporting the idea of a shared underlying structure. plos.org Others are highly specific to Aβ aggregates. For example:
mAb158 , the parent of the therapeutic antibody Lecanemab, selectively binds to soluble Aβ protofibrils. plos.orgpnas.org
mOC78 recognizes a discontinuous, aggregation-specific epitope that includes segments from the central region (18-24) and C-terminus (26-32) of Aβ. abcam.com
Antibodies like LOC can distinguish between Aβ amyloid fibrils and monomeric or oligomeric states. plos.org
These antibodies are critical for research and diagnostics. They are used in techniques like immunoprecipitation, ELISA, and immunohistochemistry to isolate and quantify toxic Aβ aggregates from complex biological samples like brain tissue and cerebrospinal fluid. plos.orgplos.orggenetex.com By specifically detecting the aggregated forms of Aβ, these tools help researchers probe the structural transitions that occur as regions like Aβ(10-26) drive the peptide to misfold and assemble into pathogenic structures. mdpi.com
Preclinical Therapeutic Strategies and Drug Development Targeting the Beta Amyloid 10 26 Region
Design and Mechanism of Aggregation Inhibitors Targeting the Core Region
Aggregation inhibitors are designed to interfere with the pathological self-association of Aβ peptides. By targeting the central hydrophobic core within the Aβ(10-26) region, these agents aim to block the initial and critical steps of nucleation and fibril elongation. mazums.ac.irelifesciences.org Therapeutic strategies have centered on two main classes of molecules: peptide-based inhibitors and small molecule inhibitors.
Peptide-Based Inhibitors Mimicking or Disrupting Beta-Amyloid (10-26) Motifs
A prominent strategy in drug design involves the creation of peptide-based inhibitors derived from the Aβ sequence itself, particularly the self-recognition motif KLVFF (Aβ 16-20). nih.govportlandpress.com These peptides are designed to bind to the homologous region on full-length Aβ, thereby preventing its incorporation into growing aggregates. nih.gov
The mechanism of these inhibitors often involves steric hindrance. By capping the ends of Aβ fibrils or binding to soluble oligomers, they block the addition of further Aβ monomers. plos.org To enhance their therapeutic potential, these peptides are often modified to increase stability and prevent their own aggregation. mazums.ac.ir Common modifications include:
Incorporation of D-amino acids: Peptides made from D-amino acids are resistant to degradation by proteases and can show higher binding affinity for Aβ. nih.gov Retro-inverso peptides, which have a reversed amino acid sequence using D-amino acids, have also been developed to improve stability while maintaining the side-chain topology necessary for binding. mazums.ac.ir
N-methylation: Modifying the peptide backbone through N-methylation can prevent self-assembly and increase proteolytic resistance.
Addition of β-sheet breaker elements: Incorporating residues like proline or α-aminoisobutyric acid (Aib) can disrupt the formation of the β-sheet structures necessary for fibrillization. portlandpress.com
Flanking with charged residues: Adding charged residues like lysine (B10760008) or arginine to the core KLVFF sequence can increase solubility and disrupt aggregation through electrostatic repulsion. nih.gov
Researchers have designed and tested numerous peptide inhibitors based on the Aβ(16-26) segment. elifesciences.org For instance, a hexapeptide composed of D-amino acids and a C-terminal disruption element was designed to specifically bind the KLVFF region. portlandpress.com In preclinical tests, this peptide demonstrated an ability to interact with Aβ monomers and oligomers, leading to almost complete inhibition of fibril formation and a reduction in cytotoxicity. portlandpress.com Another study used a structure-based approach to design inhibitors against a crystalline structure of Aβ(16-26), which successfully reduced the aggregation of the full-length Aβ peptide. elifesciences.org
| Inhibitor Type | Design Strategy | Mechanism of Action | Preclinical Findings |
|---|---|---|---|
| KLVFF-based peptides | Mimics the Aβ(16-20) self-recognition site. nih.gov | Binds to the homologous region on Aβ, blocking further monomer addition. nih.gov | Dose-dependent inhibition of Aβ fibrillation. nih.gov |
| D-amino acid peptides | Incorporates D-amino acids to increase stability. nih.gov | Resists enzymatic degradation and can have higher binding affinity. nih.govnih.gov | Inhibited Aβ aggregation and converted toxic oligomers to non-toxic forms in preclinical models. mazums.ac.ir |
| Retro-inverso peptides | Reversed sequence of D-amino acids (e.g., RI-OR2). mazums.ac.ir | Mimics side-chain orientation while having enhanced proteolytic resistance. mazums.ac.ir | Demonstrated inhibition of Aβ oligomer formation. mazums.ac.ir |
| Structure-based inhibitors against Aβ(16-26) | Designed based on the atomic structure of the Aβ(16-26) segment. elifesciences.org | Capping of fibril ends to prevent elongation. elifesciences.orgplos.org | Reduced Aβ aggregation and toxicity in vitro. elifesciences.org |
Small Molecule Inhibitors Affecting Beta-Amyloid (10-26) Self-Association
Small molecules offer potential advantages as therapeutic agents, including better oral bioavailability and blood-brain barrier penetration compared to larger peptide-based drugs. The strategy for designing small molecule inhibitors often involves identifying compounds that can interfere with the protein-protein interactions driving Aβ aggregation. oaepublish.com While many small molecules have been identified as Aβ aggregation inhibitors, their precise binding sites are often not fully characterized. However, the hydrophobic core within the Aβ(10-26) region is a logical target. pharmakure.complos.org
Mechanisms by which small molecules can inhibit Aβ self-association include:
Binding to Aβ monomers: Some small molecules can bind to and stabilize the disordered monomeric state of Aβ, preventing the conformational changes required for aggregation. nih.gov For example, the compound 10074-G5 was found to sequester monomeric Aβ, inhibiting both primary and secondary nucleation pathways. nih.gov
Disrupting oligomer formation: Molecules can bind to early-stage oligomers, blocking their progression into larger, more toxic species or redirecting them to "off-pathway," non-toxic aggregates. oaepublish.commdpi.com
Interfering with fibril elongation: Compounds can bind to the growing ends of fibrils, similar to peptide inhibitors, to halt their extension.
Destabilizing existing fibrils: Some molecules, like the natural polyphenol curcumin (B1669340), have been shown to bind to and destabilize pre-formed Aβ fibrils, promoting their disassembly. oaepublish.com
Preclinical studies have evaluated a range of small molecules for their anti-aggregation properties. Tramiprosate, a small molecule that binds to soluble Aβ, was shown to inhibit amyloid aggregation in preclinical models. frontiersin.org Polyphenols like curcumin and resveratrol (B1683913) have been studied for their ability to interact with Aβ and inhibit fibril formation, with molecular dynamics simulations suggesting that curcumin's aromatic rings can insert into the Aβ fibril structure. oaepublish.comacs.org Other research has focused on developing pharmacophore models based on the Aβ dimerization interface to identify small molecules that can inhibit this initial step of aggregation. acs.org
Immunotherapeutic Approaches Focused on Beta-Amyloid (10-26) Epitopes
Immunotherapy, which uses the body's immune system to target Aβ, represents one of the most extensively developed therapeutic avenues for Alzheimer's disease. nih.gov Both active and passive immunization strategies have been explored, with a key variable being the specific Aβ epitope targeted by the antibodies. The Aβ(10-26) region contains both B-cell epitopes, which can elicit an antibody response, and T-cell epitopes, which can trigger a potentially harmful cell-mediated inflammatory reaction. nih.gov
Active Immunization Strategies Targeting Specific Aβ Fragments
Active immunization, or vaccination, involves administering an antigen to stimulate the patient's immune system to produce its own long-lasting supply of anti-Aβ antibodies. exonpublications.com The first-generation Aβ vaccine, AN1792, used the full-length Aβ(1-42) peptide. While it showed some efficacy in clearing plaques, the clinical trial was halted because a subset of patients developed T-cell-mediated meningoencephalitis. nih.gov This adverse event was attributed to an inflammatory response against T-cell epitopes located in the central and C-terminal regions of the Aβ peptide, including the Aβ(10-24) region. nih.gov
To avoid this harmful T-cell activation, second-generation vaccines were designed to specifically target B-cell epitopes while excluding the problematic T-cell epitopes. nih.gov Most of these newer vaccines focus on the N-terminal region of Aβ, which is a primary B-cell epitope. mdpi.com Examples of such vaccines that have been tested in preclinical or clinical trials include:
CAD106 (Amilomotide): Uses the Aβ(1-6) peptide fragment. nih.gov
UB-311: Utilizes the Aβ(1-14) peptide. nih.gov
ACC-001: Based on the Aβ(1-7) fragment. tandfonline.com
These strategies are designed to generate a robust antibody response against Aβ without inducing an inflammatory T-cell reaction. nih.gov Because the Aβ(10-26) region contains dominant T-cell epitopes, it is generally avoided as a direct antigen in active immunization strategies to ensure a better safety profile. nih.gov
Passive Immunization with Monoclonal Antibodies Recognizing (10-26) or Adjacent Epitopes
Passive immunization involves the direct administration of externally produced monoclonal antibodies (mAbs) that target a specific Aβ epitope. nih.gov This approach allows for precise control over antibody dosage and specificity and can be stopped if adverse effects occur. nih.gov Several mAbs have been developed to target the central domain of Aβ, which includes the 10-26 sequence.
The most notable mAb targeting this region is Solanezumab . It is a humanized IgG1 antibody that recognizes a conformational epitope in the central region of Aβ, specifically identified as residues 16-26. nih.govbioxcell.com It binds preferentially to soluble, monomeric forms of Aβ rather than the aggregated fibrillar forms found in plaques. alzforum.org The therapeutic hypothesis is that by binding to soluble Aβ in the plasma and cerebrospinal fluid, Solanezumab acts as a "peripheral sink," shifting the equilibrium of Aβ out of the brain and promoting its clearance. wikipedia.org Preclinical studies in transgenic mice with the murine precursor to Solanezumab (m266) demonstrated an increase in plasma Aβ levels and a corresponding decrease in brain Aβ burden. alzforum.orgwikipedia.org
Other antibodies targeting epitopes within or adjacent to the 10-26 region include:
Crenezumab: Recognizes a mid-domain epitope spanning residues 13-24 and binds to multiple Aβ conformations, including monomers, oligomers, and fibrils. nih.gov
Gantenerumab: Binds to a conformational epitope on aggregated Aβ that involves both N-terminal (3-11) and central (18-27) amino acids, requiring the peptide to be folded. nih.govnih.gov
| Monoclonal Antibody | Target Epitope | Preferred Aβ Species | Proposed Primary Mechanism |
|---|---|---|---|
| Solanezumab | Aβ(16-26) nih.govbioxcell.com | Soluble monomers alzforum.org | Peripheral sink wikipedia.org |
| Crenezumab | Aβ(13-24) nih.gov | Monomers, Oligomers, Fibrils nih.gov | Microglial phagocytosis, Disaggregation |
| Gantenerumab | Conformational (Aβ 3-11 & 18-27) nih.gov | Aggregated fibrils nih.govnih.gov | Microglial phagocytosis frontiersin.org |
Modulation of Beta-Amyloid (10-26) Interactions with Other Biomolecules
The Beta-Amyloid (Aβ) (10-26) region, encompassing a key hydrophobic core, is critical for the peptide's aggregation and its pathological interactions with other biological molecules. Therapeutic strategies are increasingly focused on modulating these interactions to either promote clearance or inhibit toxic signaling pathways. These approaches aim to either sequester the peptide by enhancing its binding to natural clearance proteins or to block its engagement with cellular receptors that trigger neurotoxic cascades.
Strategies to Enhance Binding to Clearance Proteins (e.g., HSA)
A primary strategy for promoting the clearance of Aβ from the brain involves enhancing its interaction with endogenous transport and scavenger proteins. Human Serum Albumin (HSA), the most abundant protein in blood plasma and cerebrospinal fluid (CSF), is a natural depot for Aβ, binding a significant portion of the peptide and inhibiting its aggregation. neurology.orgmdpi.com The dynamic equilibrium of Aβ between the brain and blood can be shifted towards the periphery by strengthening the Aβ-HSA interaction, a concept that underpins the "sink hypothesis". neurology.org
Preclinical research has explored ways to augment this natural clearance mechanism. One approach involves using exogenous small molecules that act as allosteric modulators of HSA. For instance, the nonsteroidal anti-inflammatory drug Ibuprofen, a known HSA ligand, has been shown in studies with full-length Aβ to increase HSA's affinity for Aβ40 and Aβ42 by a factor of three to five. mdpi.com This finding suggests that therapeutic agents can be developed to specifically enhance the capacity of HSA to trap Aβ peptides, including the (10-26) fragment, thereby facilitating their removal from the central nervous system.
Computational studies have provided direct insight into the interaction between truncated Aβ fragments and HSA. An in silico study using molecular docking and dynamics simulations analyzed the binding of C-terminal truncated Aβ peptides, including Aβ(1-26), to HSA. benthamdirect.com The results indicated that the binding affinity to HSA decreases as the peptide is shortened. benthamdirect.com Specifically, the Aβ(1-26) fragment was found to interact with the surface of HSA as well as the interfacial region between its A and B chains. benthamdirect.com
| Aβ Fragment | Interaction Site with HSA (Based on in silico model) | Key Finding |
|---|---|---|
| Aβ(1-26) | Interfacial region of chains A and B; Protein surface | Interaction occurs with both the surface and interfacial regions of HSA. benthamdirect.com |
| Aβ(1-30) | Interfacial region of chains A and B; Protein surface | Interaction pattern is similar to Aβ(1-26). benthamdirect.com |
| Aβ(1-36) | Protein surface only | Interaction is limited to the HSA surface. benthamdirect.com |
| Aβ(1-40) | Protein surface only | Interaction is limited to the HSA surface; serves as a reference for longer fragments. benthamdirect.com |
These findings underscore that even truncated Aβ fragments retain the ability to bind to HSA and that this interaction can be a viable target for therapeutic modulation. Strategies that stabilize the Aβ-HSA complex or upregulate clearance pathways are promising avenues for drug development.
Inhibition of Pathogenic Interactions with Cellular Receptors
The neurotoxicity of Aβ oligomers is largely mediated by their interaction with a variety of cell surface receptors on neurons and glial cells. frontiersin.orgnih.gov These interactions trigger aberrant signaling, leading to synaptic dysfunction, inflammation, and apoptosis. frontiersin.orgtandfonline.com The Aβ(10-26) region is implicated in these pathogenic binding events. Consequently, a key therapeutic strategy is the development of inhibitors that block the binding of this Aβ region to its cellular targets.
Structure-based design has been employed to create peptide inhibitors that target the amyloidogenic core of Aβ. In one study, researchers used the atomic structure of a modified Aβ(16-26) fragment (containing an D23N mutation) as a template. elifesciences.org This region is central to the Aβ(10-26) sequence and is critical for the formation of β-sheets. The designed peptide inhibitors were found to effectively block the aggregation of the full-length Aβ(1-42) peptide. elifesciences.org
A significant finding from this research was that these inhibitors not only prevented Aβ aggregation but also unexpectedly blocked Aβ-mediated cross-seeding of tau protein aggregation and inhibited the self-seeding of tau fibrils. elifesciences.org This suggests that a common structural motif, or epitope, may be present in both aggregated Aβ and tau, and that the Aβ(16-26) region is a critical component of this shared interface. By blocking this site, these inhibitors can disrupt multiple pathological processes. elifesciences.org
| Inhibitor Type | Target Region | Reported Preclinical Effect | Reference |
|---|---|---|---|
| Structure-Based Peptide Inhibitors | Aβ(16-26) region | Blocked aggregation of Aβ(1-42). | elifesciences.org |
| Structure-Based Peptide Inhibitors | Aβ(16-26) region | Prevented Aβ-mediated cross-seeding of tau protein. | elifesciences.org |
| Structure-Based Peptide Inhibitors | Aβ(16-26) region | Blocked tau homotypic (self) seeding. | elifesciences.org |
| K162 (Fluorene-based compound) | Hydrophobic residues of Aβ aggregates (core within 10-26) | Inhibited Aβ oligomer binding to synapses and decreased amyloid load. | acs.org |
Other approaches have focused on small molecules that interfere with Aβ's interaction with the cell membrane and its receptors. The fluorene-based compound K162 has been shown to inhibit the toxicity of Aβ oligomers by binding to their hydrophobic residues, which are concentrated in the Aβ(17-21) segment (LVFFA) within the larger (10-26) region. acs.org This binding makes further aggregation energetically unfavorable and prevents Aβ oligomers from binding to synapses and forming toxic pores in the cell membrane. acs.org These findings highlight the Aβ(10-26) sequence as a critical target for developing therapeutics that can inhibit its harmful interactions with cellular machinery.
Future Research Directions and Unresolved Questions in Beta Amyloid 10 26 Research
Elucidating the Precise Role of Beta-Amyloid (10-26) in Early Pathological Events
A significant gap in current knowledge is the precise timing and mechanism by which the Aβ(10-26) fragment contributes to the initial pathological events of AD. While soluble oligomers of Aβ are widely considered the most neurotoxic species, the specific role of oligomers formed from the (10-26) segment in early synaptic dysfunction, neuroinflammation, and mitochondrial damage remains to be fully elucidated. wikipedia.orgmdpi.com
Future research must focus on several key questions:
Initiation of Aggregation: How does the Aβ(10-26) fragment, containing the critical KLVFF motif, act as a nucleation seed for the aggregation of full-length Aβ peptides? nih.gov Investigating the cross-seeding potential of this fragment with Aβ40 and Aβ42 monomers is a critical unresolved issue. frontiersin.org
Synaptic Toxicity: What is the direct impact of Aβ(10-26) oligomers on synaptic function? It is hypothesized that this fragment could directly interfere with glutamate (B1630785) receptors like NMDARs and AMPARs, leading to impaired long-term potentiation (LTP) and enhanced long-term depression (LTD), which are cellular correlates of memory loss. nih.gov Future studies need to isolate the specific effects of this fragment on synaptic plasticity, separate from the effects of the full-length peptide.
Inflammatory and Oxidative Stress: How does the (10-26) sequence trigger localized neuroinflammation and oxidative stress? This fragment may directly activate microglia and astrocytes, prompting the release of pro-inflammatory cytokines and reactive oxygen species (ROS). mdpi.commdpi.com The fragment Aβ(25-35), which partially overlaps with this region, is known to induce significant oxidative stress and neurotoxicity, suggesting the C-terminal portion of the (10-26) segment is also pathologically active. pnas.orgnih.gov Pinpointing the specific interactions between Aβ(10-26) and glial cell receptors is a crucial area for investigation.
Integration of Structural and Mechanistic Insights for Comprehensive Disease Understanding
A comprehensive understanding of AD requires integrating the structural details of Aβ fragments with their specific pathogenic mechanisms. The transient and polymorphic nature of early-stage oligomers formed by the Aβ(10-26) segment makes them incredibly difficult to study, yet this is one of the most critical unresolved areas in AD research. nih.govsmw.ch
Key future objectives include:
High-Resolution Structural Analysis: Determining the atomic-level structure of Aβ(10-26) oligomers is essential. Advanced techniques like cryo-electron microscopy (cryo-EM) and solid-state NMR are needed to capture the structures of these unstable intermediates. Such structural insights are fundamental for the rational design of drugs that can specifically target the toxic conformers. nih.gov
Linking Structure to Toxicity: A major unresolved question is how the specific structure of an Aβ(10-26) oligomer relates to its toxic function. Does it form pores in the cell membrane, or does it interact with specific receptors like the cellular prion protein (PrPc) or RAGE to trigger downstream pathology? mdpi.com Integrating structural data with functional cell-based assays will be crucial to answer these questions.
Holistic Disease Models: Ultimately, insights gained from studying the Aβ(10-26) fragment must be integrated into a more comprehensive model of AD. This means understanding how the aggregation of this core region initiates a cascade that involves tau hyperphosphorylation, widespread neuroinflammation, and eventual neurodegeneration. frontiersin.orgmdpi.comkarger.com The central challenge is to move from a reductionist view of a single peptide fragment to a systems-level understanding of a complex, multifaceted disease. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What standardized protocols are recommended for synthesizing and purifying Beta-Amyloid (10-26) peptides to ensure reproducibility?
- Methodological Answer : Beta-Amyloid (10-26) synthesis should follow solid-phase peptide synthesis (SPPS) protocols using Fmoc/t-Bu chemistry. Purification via reversed-phase HPLC with a C18 column and trifluoroacetic acid (TFA)/acetonitrile gradients is critical. Characterization by mass spectrometry and circular dichroism (CD) spectroscopy ensures peptide integrity and secondary structure confirmation. Batch-to-batch variability can be minimized by documenting solvent purity, temperature, and agitation speed during synthesis .
Q. How should researchers control aggregation kinetics during in vitro studies of Beta-Amyloid (10-26)?
- Methodological Answer : Aggregation kinetics are highly sensitive to buffer conditions (e.g., pH, ionic strength) and peptide concentration. Use phosphate-buffered saline (PBS, pH 7.4) or Tris-HCl (pH 7.4) with 100–150 mM NaCl. Monitor aggregation via thioflavin T (ThT) fluorescence assays and confirm with transmission electron microscopy (TEM). Pre-treat peptides with hexafluoroisopropanol (HFIP) to dissolve pre-existing aggregates before experiments .
Q. What are the best practices for validating Beta-Amyloid (10-26) interactions with metal ions like Cu²⁺ or Zn²⁺?
- Methodological Answer : Use isothermal titration calorimetry (ITC) or nuclear magnetic resonance (NMR) to quantify binding affinities. Control for redox-active conditions (e.g., anaerobic chambers) to prevent metal-induced oxidation. Include EDTA in control experiments to confirm metal-specific effects. Data should be corroborated with computational docking studies (e.g., AutoDock Vina) .
Advanced Research Questions
Q. How can conflicting data on Beta-Amyloid (10-26)'s neurotoxic vs. neuroprotective roles be resolved?
- Methodological Answer : Discrepancies often arise from differences in peptide concentration, cell models, or exposure duration. Conduct dose-response studies across multiple cell lines (e.g., SH-SY5Y, primary neurons) and time points. Use RNA-seq to identify differential gene expression pathways (e.g., apoptosis vs. autophagy). Compare findings with full-length Aβ(1-42) to contextualize fragment-specific effects .
Q. What experimental designs are optimal for studying Beta-Amyloid (10-26)'s cross-talk with tau protein in Alzheimer’s models?
- Methodological Answer : Co-incubate Beta-Amyloid (10-26) with recombinant tau in cell-free systems (e.g., HEK293-Tau biosensor cells) to assess fibril seeding. Use Förster resonance energy transfer (FRET)-based assays or co-immunoprecipitation (Co-IP) to detect direct interactions. In vivo, employ transgenic mice (e.g., 3xTg-AD) and quantify phosphorylated tau (AT8 antibody) via immunohistochemistry .
Q. How can researchers address variability in Beta-Amyloid (10-26) aggregation assays caused by lipid membranes?
- Methodological Answer : Use synthetic lipid bilayers (e.g., POPC/POPS mixtures) to mimic neuronal membranes. Monitor peptide-lipid interactions via surface plasmon resonance (SPR) or atomic force microscopy (AFM). Include lipid-free controls and validate results with molecular dynamics (MD) simulations to distinguish membrane-dependent aggregation mechanisms .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing Beta-Amyloid (10-26) dose-response data with high variability?
- Methodological Answer : Apply non-linear regression models (e.g., log[inhibitor] vs. normalized response) to calculate EC₅₀ values. Use mixed-effects models to account for batch or operator variability. Pair with bootstrapping to estimate confidence intervals. Open-source tools like R (drc package) or Python (SciPy) are recommended .
Q. How should researchers document and share raw data for Beta-Amyloid (10-26) studies to enhance reproducibility?
- Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles. Upload raw spectra, microscopy images, and kinetic curves to repositories like Zenodo or Figshare. Include metadata such as buffer composition, instrument settings, and software versions. For peer review, provide Supplementary Information files with step-by-step protocols .
Table 1: Key Variables Affecting Beta-Amyloid (10-26) Aggregation
| Variable | Impact on Aggregation | Optimal Control Methods |
|---|---|---|
| pH | Lower pH accelerates fibril formation. | Use buffered solutions (pH 7.0–7.4). |
| Ionic Strength | High NaCl (>150 mM) promotes oligomerization. | Maintain physiological salt levels. |
| Temperature | Aggregation peaks at 37°C. | Pre-incubate peptides at 4°C before use. |
| Peptide Purity | Contaminants alter kinetics. | Validate via HPLC and mass spectrometry. |
| Metal Ions | Cu²⁺/Zn²⁺ induce β-sheet formation. | Chelate metals with EDTA in controls. |
| Adapted from methodologies in |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
